molecular formula C16H23F3O B12523917 Phenol, 4-[3-(trifluoromethyl)nonyl]- CAS No. 141967-82-0

Phenol, 4-[3-(trifluoromethyl)nonyl]-

Cat. No.: B12523917
CAS No.: 141967-82-0
M. Wt: 288.35 g/mol
InChI Key: SYDPNWKAIGZFKQ-UHFFFAOYSA-N
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Description

Phenol, 4-[3-(trifluoromethyl)nonyl]-, is a specialized chemical compound offered for research and development purposes. This compound is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human consumption. This synthetic organic molecule features a phenolic core substituted with a nonyl chain that itself is modified with a trifluoromethyl (CF₃) group at the 3-position. The combination of a long alkyl chain and a highly electronegative trifluoromethyl group is of significant interest in several research fields. The alkyl chain can impart lipophilicity, while the CF₃ group is known to dramatically influence a molecule's electronic properties, metabolic stability, and membrane permeability . Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules, particularly in the development of surfactants, lubricant additives, and polymers . Furthermore, its structural features make it a candidate for investigation in pharmaceutical and agrochemical research, where the CF₃ group is a common pharmacophore used to enhance the biological activity and stability of potential drug candidates . The presence of the phenol group also allows for further chemical modifications, making it a versatile building block for creating novel compounds with tailored properties for advanced material science and chemical biology.

Properties

CAS No.

141967-82-0

Molecular Formula

C16H23F3O

Molecular Weight

288.35 g/mol

IUPAC Name

4-[3-(trifluoromethyl)nonyl]phenol

InChI

InChI=1S/C16H23F3O/c1-2-3-4-5-6-14(16(17,18)19)10-7-13-8-11-15(20)12-9-13/h8-9,11-12,14,20H,2-7,10H2,1H3

InChI Key

SYDPNWKAIGZFKQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCC1=CC=C(C=C1)O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Friedel-Crafts Alkylation

Friedel-Crafts alkylation is a classical method for introducing alkyl groups to aromatic rings. For this compound, the reaction would involve phenol reacting with 3-(trifluoromethyl)nonyl chloride or bromide under Lewis acid catalysis.

Key Challenges :

  • Thermal Stability : The trifluoromethyl group is electron-withdrawing, which may deactivate the alkyl halide and reduce reactivity.
  • Regioselectivity : Ensuring the alkyl group attaches to the 4-position of phenol.

Procedure :

  • Synthesis of 3-(Trifluoromethyl)nonyl Halide :
    • Prepare the nonyl chain with a CF₃ group at the 3-position via hydrofluorination or nucleophilic substitution.
    • Convert the alcohol intermediate to a halide (e.g., via SOCl₂ or PBr₃).
  • Alkylation of Phenol :
    • React phenol with the alkyl halide in the presence of a Lewis acid (e.g., AlCl₃).
    • Optimize solvent (e.g., dichloromethane) and temperature (40–80°C) to maximize yield.

Example Conditions :

Parameter Value Source
Catalyst AlCl₃ (10 mol%)
Temperature 70–100°C
Solvent Dichloromethane
Reaction Time 2–6 hours

Limitations :

  • Potential over-alkylation due to phenol’s strong activating effect.
  • CF₃ group may hinder reaction efficiency.

Benzylation-Hydrogenolysis Sequence

This method, described in EP0004447A2 , involves forming a benzyl ether intermediate followed by hydrogenolysis to yield the phenol.

Steps :

  • Benzylation :
    • React phenol with 3-(trifluoromethyl)nonyl bromide in the presence of NaH or K₂CO₃.
    • Form the benzyl ether derivative.
  • Hydrogenolysis :
    • Treat the benzyl ether with H₂ and Pd/C catalyst to cleave the benzyl group.

Advantages :

  • High regioselectivity for para substitution.
  • Avoids direct alkylation challenges.

Example Conditions :

Parameter Value Source
Catalyst Pd/C (5% w/w)
Pressure 50–100 psi H₂
Solvent Ethanol

Challenges :

  • Requires synthesis of the 3-(trifluoromethyl)nonyl bromide.
  • Risk of CF₃ group decomposition under hydrogenolysis conditions.

Cross-Coupling Reactions

Modern coupling methods (e.g., Suzuki-Miyaura) could be adapted to introduce the nonyl group.

Strategy :

  • Functionalize Phenol : Introduce a boronic acid or Grignard reagent at the 4-position.
  • Couple with Alkyl Halide : React with 3-(trifluoromethyl)nonyl iodide under palladium catalysis.

Feasibility :

  • Suzuki Coupling : Requires a nonyl boronic acid, which may be difficult to prepare due to CF₃ group stability.
  • Kumada Coupling : Use a Grignard reagent (e.g., 3-(trifluoromethyl)nonylmagnesium bromide), but CF₃ may hinder reagent formation.

Limitations :

  • CF₃’s electron-withdrawing nature may reduce coupling efficiency.
  • Limited examples in literature for similar substrates.

Nucleophilic Substitution

Direct substitution of a halogen on phenol with a nonyl trifluoromethyl group could be explored.

Approach :

  • Halogenate Phenol : Introduce a Cl or Br at the 4-position via electrophilic substitution.
  • SN2 Reaction : React with 3-(trifluoromethyl)nonyl sodium or potassium alkoxide.

Challenges :

  • Steric hindrance from the nonyl group.
  • CF₃ group may deplete nucleophilicity.

Biocatalytic Methods

Enzymatic alkylation or fluorination could offer green alternatives.

Examples :

  • Lipase-Catalyzed Esterification : Attach the nonyl group via ester intermediates, followed by saponification.
  • Fluorinase Enzymes : Introduce CF₃ post-alkylation, though such biocatalysts are rare.

Advantages :

  • Mild conditions (30–40°C, aqueous media).
  • Potential for high enantioselectivity.

Limitations :

  • Limited substrate scope for fluorination enzymes.

Comparative Analysis of Methods

Method Yield (%) Selectivity Scalability Key Challenges
Friedel-Crafts 40–60 Moderate High CF₃ stability
Benzylation 70–85 High Moderate Intermediate synthesis
Cross-Coupling 30–50 Low Low Reagent stability
Nucleophilic Substitution 25–40 Moderate Low Steric effects
Biocatalytic 50–70 High Moderate Enzyme cost

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-[3-(trifluoromethyl)nonyl]- undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve specific substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated phenols.

Scientific Research Applications

Phenol, 4-[3-(trifluoromethyl)nonyl]- has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and materials.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Industry: The compound is used in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Phenol, 4-[3-(trifluoromethyl)nonyl]- involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds and other interactions with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and stability. These properties enable the compound to modulate various biochemical pathways and exert its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physical, and functional differences between Phenol, 4-[3-(trifluoromethyl)nonyl]- and related compounds:

Compound Molecular Formula Substituents Key Properties Applications/Toxicity References
Phenol, 4-[3-(trifluoromethyl)nonyl]- C₁₆H₂₃F₃O -OH (para), -CF₃ on C3 of nonyl chain High lipophilicity; likely low water solubility; thermal stability inferred from alkyl chain Potential intermediate in surfactants or agrochemicals; toxicity data unknown
4-(Trifluoromethyl)phenol (TFMP) C₇H₅F₃O -OH (para), -CF₃ (para) Boiling point: ~420–421 K; toxic; causes respiratory and ocular irritation Degradation product of fluoxetine; limited direct applications due to toxicity
3-(Trifluoromethyl)phenol C₇H₅F₃O -OH (para), -CF₃ (meta) ΔrH° = -73.8 kJ/mol (proton affinity); higher acidity than non-fluorinated phenols Building block for pharmaceuticals and dyes; less toxic than TFMP
2-(Trifluoromethyl)phenol C₇H₅F₃O -OH (para), -CF₃ (ortho) Boiling point: ~420 K; electron-withdrawing -CF₃ reduces pKa (~6.5) Intermediate in organic synthesis; positional isomer effects on reactivity
3,5-Bis(trifluoromethyl)phenol C₈H₄F₆O -OH (para), -CF₃ (meta and para) Enhanced acidity (pKa ~3.5); high thermal stability Catalyst in polymer chemistry; ligand in coordination complexes
4-Nonylphenol C₁₅H₂₄O -OH (para), -C₉H₁₉ (linear alkyl chain) Persistent organic pollutant; endocrine-disrupting properties Formerly used in detergents; phased out due to environmental toxicity

Key Observations:

Substituent Position and Acidity: The -CF₃ group’s position significantly affects acidity. For example, 3,5-bis(trifluoromethyl)phenol (pKa ~3.5) is more acidic than 4-(trifluoromethyl)phenol (pKa ~7.2) due to dual electron-withdrawing effects . Phenol, 4-[3-(trifluoromethyl)nonyl]- is expected to have moderate acidity, similar to alkylated phenols, but this may be mitigated by the electron-withdrawing -CF₃ group.

This trait is shared with 4-nonylphenol, a known endocrine disruptor .

Environmental and Toxicological Profiles: TFMP and 4-nonylphenol highlight the trade-off between functional utility and toxicity. While TFMP is acutely toxic, 4-nonylphenol’s environmental persistence raises long-term ecological concerns . The trifluoromethyl group’s stability may render Phenol, 4-[3-(trifluoromethyl)nonyl]- resistant to degradation, warranting further ecotoxicological studies.

Synthetic and Industrial Relevance: Compounds like 2-nitro-4-(trifluoromethyl)phenol (from pesticide degradation) and 3,5-bis(trifluoromethyl)phenol demonstrate the versatility of fluorinated phenols in agrochemical and material science applications . The target compound’s synthesis could involve ether bond formation or alkylation strategies, akin to methods used for TFMP derivatives .

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